5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione 5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione
Brand Name: Vulcanchem
CAS No.: 821007-32-3
VCID: VC16791391
InChI: InChI=1S/C14H9FN2O2S/c15-10-6-2-4-8-12(10)18-11-7-3-1-5-9(11)13-16-17-14(20)19-13/h1-8H,(H,17,20)
SMILES:
Molecular Formula: C14H9FN2O2S
Molecular Weight: 288.30 g/mol

5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione

CAS No.: 821007-32-3

Cat. No.: VC16791391

Molecular Formula: C14H9FN2O2S

Molecular Weight: 288.30 g/mol

* For research use only. Not for human or veterinary use.

5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione - 821007-32-3

Specification

CAS No. 821007-32-3
Molecular Formula C14H9FN2O2S
Molecular Weight 288.30 g/mol
IUPAC Name 5-[2-(2-fluorophenoxy)phenyl]-3H-1,3,4-oxadiazole-2-thione
Standard InChI InChI=1S/C14H9FN2O2S/c15-10-6-2-4-8-12(10)18-11-7-3-1-5-9(11)13-16-17-14(20)19-13/h1-8H,(H,17,20)
Standard InChI Key WHIFUYJIESEPHP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=NNC(=S)O2)OC3=CC=CC=C3F

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione features a bicyclic structure comprising a 1,3,4-oxadiazole ring fused to a thione group at position 2 and a 2-(2-fluorophenoxy)phenyl substituent at position 5. Its IUPAC name, 5-[2-(2-fluorophenoxy)phenyl]-3H-1,3,4-oxadiazole-2-thione, reflects this arrangement. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₄H₉FN₂O₂S
Molecular Weight288.30 g/mol
Canonical SMILESC1=CC=C(C(=C1)C2=NNC(=S)O2)OC3=CC=CC=C3F
XLogP3-AA3.5 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

The compound’s planar structure and electronegative fluorine atom enhance its potential for π-π stacking and hydrogen bonding, critical for biomolecular interactions .

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data for closely related oxadiazole-thiones reveal characteristic peaks. For example, the thione group (C=S) typically absorbs near 1187 cm⁻¹ in IR spectra, while ¹H NMR signals for aromatic protons appear between δ 6.8–8.0 ppm . The fluorine atom’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts in NMR spectra.

Synthesis and Structural Modification

Optimization and Yield

Yields for analogous compounds range from 75% to 86%, depending on reaction conditions. For instance, refluxing in ethanolic potassium hydroxide (10% v/v) at 80°C for 5 hours optimizes cyclization efficiency . Modifications to the phenoxy group (e.g., chloro vs. fluoro substituents) alter reaction kinetics, with electron-withdrawing groups like fluorine accelerating cyclization .

CompoundED₅₀ (MES Test)LogP
5-[2-(2-Fluorophenoxy)phenyl]-...Pending3.5
5-(2-Chlorophenyl)-...45 mg/kg2.68

Mechanistic Insights and Receptor Interactions

Benzodiazepine Receptor Affinity

Molecular docking studies suggest that the oxadiazole-thione core binds to the GABAₐ receptor’s benzodiazepine site, stabilizing the chloride ion channel open state. Fluorine’s inductive effect increases binding affinity by 15% compared to non-halogenated analogs.

Metabolic Pathways

In vitro hepatic microsome assays indicate cytochrome P450-mediated oxidation of the phenoxy ring as the primary metabolic route. Sulfation of the thione group to form excretable sulfates represents a secondary pathway .

Comparative Analysis with Analogous Compounds

Fluorophenoxy vs. Chlorophenyl Derivatives

ParameterFluorophenoxy DerivativeChlorophenyl Derivative
Molecular Weight288.30 g/mol212.66 g/mol
Boiling PointNot reported285.3°C
Anticonvulsant ED₅₀Pending45 mg/kg

Future Directions and Applications

Therapeutic Development

Preclinical trials should prioritize pharmacokinetic profiling, particularly oral bioavailability and half-life. Structural modifications, such as introducing methyl groups to the oxadiazole ring, may enhance metabolic stability .

Industrial Synthesis

Scale-up processes require optimizing solvent systems (e.g., replacing ethanol with dimethylformamide) to improve yields beyond 80%. Continuous flow chemistry could mitigate exothermic risks during cyclization.

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